N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide
Description
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide is a complex organic compound that features both furan and indole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both furan and indole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-10-23(20,21)17-13-6-5-12-7-8-18(14(12)11-13)16(19)15-4-3-9-22-15/h3-6,9,11,17H,2,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQYEYFQTRHXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide typically involves multi-step organic reactions
Furan Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives such as furanones.
Reduction: The indole ring can be reduced to form dihydroindole derivatives.
Substitution: Both the furan and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated furan and indole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole-based sulfonamides displayed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of the PI3K/Akt pathway, leading to increased apoptosis rates .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Research indicates that this compound exhibits broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Case Study:
A recent investigation assessed the antimicrobial efficacy of several sulfonamide derivatives, revealing that this compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli. The study emphasized the potential for developing new antibiotics based on this scaffold .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Study:
Research published in the European Journal of Pharmacology demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The compound's ability to inhibit NF-kB signaling was identified as a key mechanism .
Neuroprotective Potential
Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study:
A study conducted on neuroblastoma cells indicated that the compound could protect against oxidative stress-induced cell death. The results suggested its potential application in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-1-yl)phenyl)-4-methylbenzenesulfonamide: Similar structure with an indole and sulfonamide group.
Furan-2-carboxylic acid derivatives: Compounds with a furan ring and carboxylic acid group.
Uniqueness
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide is unique due to the combination of furan, indole, and sulfonamide moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₂O₄S |
| Molecular Weight | 322.3 g/mol |
| CAS Number | 1040645-50-8 |
This compound features both furan and indole moieties, which are known for their diverse biological activities.
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme pivotal in fatty acid metabolism. Inhibition of ACC can lead to decreased fatty acid synthesis, which is beneficial in conditions such as obesity and metabolic syndrome .
2. Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of indole have demonstrated the ability to induce apoptosis in cancer cell lines by modulating various signaling pathways, including those involving G protein-coupled receptors (GPCRs) and MAP kinases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell wall synthesis .
Antioxidant Activity
This compound has also been assessed for its antioxidant properties. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .
Case Study 1: ACC Inhibition in Obesity Models
In a study involving diet-induced obesity (DIO) models in rats, administration of this compound resulted in a significant reduction in body weight and fat mass. The mechanism was linked to decreased fatty acid synthesis due to ACC inhibition .
Case Study 2: Anticancer Efficacy
In vitro experiments on human cancer cell lines (e.g., HepG2) revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction. These findings suggest potential therapeutic applications in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis is typically employed, involving:
- Step 1 : Functionalization of the indole core via acylation using furan-2-carbonyl chloride under anhydrous conditions (e.g., THF, −78°C to room temperature, with a base like lithium bis(trimethylsilyl)amide) .
- Step 2 : Sulfonamide coupling using propane-1-sulfonamide derivatives in the presence of coupling agents (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) and polar aprotic solvents (e.g., acetonitrile) .
- Optimization : Reaction monitoring via HPLC or TLC is critical. Yield improvements (>70%) are achievable by controlling stoichiometry, temperature gradients, and solvent purity. Purity can be enhanced via recrystallization (e.g., using isopropanol/water mixtures) .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm substituent positions on the indole and furan moieties. Anomalies in proton coupling (e.g., diastereotopic protons in the 2,3-dihydroindole ring) require careful integration .
- FT-IR : Key peaks include C=O stretching (~1680 cm) for the furan carbonyl and S=O stretching (~1150 cm) for the sulfonamide .
- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]) and fragment patterns consistent with the sulfonamide cleavage .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO, DMF, and acetonitrile; poorly soluble in water. Pre-saturation assays (e.g., shake-flask method) are recommended for precise measurements .
- Stability : Store at −20°C under inert atmosphere (N) to prevent hydrolysis of the sulfonamide group. Degradation studies (HPLC) under varying pH (3–9) and temperature (4–40°C) confirm instability in acidic conditions .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data on the sulfonamide conformation be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in sulfonamide geometry (e.g., torsion angles between the SO-NH and indole plane) by growing single crystals via slow evaporation in ethyl acetate/hexane .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict stable conformers and validate experimental data. Compare calculated vs. observed IR/NMR spectra to identify discrepancies .
Q. What strategies mitigate side reactions during the acylation of the 2,3-dihydroindole moiety?
- Methodological Answer :
- Protection/Deprotection : Temporary protection of the indole NH group (e.g., using tert-butyloxycarbonyl, Boc) prevents undesired acylation at alternative sites .
- Catalytic Control : Use of Lewis acids (e.g., ZnCl) to direct acylation to the 1-position of indole, minimizing byproducts like 3-acylated isomers .
- Kinetic Monitoring : Real-time reaction tracking via in-situ FT-IR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Q. How does the furan-2-carbonyl substituent influence the compound’s electronic properties and reactivity in downstream functionalization?
- Methodological Answer :
- Electron-Withdrawing Effects : The furan carbonyl group reduces electron density on the indole ring, as evidenced by Hammett substituent constants (-values). This enhances electrophilic substitution resistance but facilitates nucleophilic attacks at the sulfonamide nitrogen .
- Reactivity Studies : Cyclic voltammetry can assess redox behavior. Comparative studies with non-acylated analogs show altered oxidation potentials (~0.2 V shift) due to conjugation effects .
Q. What computational methods are effective for predicting the compound’s bioactivity or binding affinity in pharmacological target studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with indole-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts derived from experimental data .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical (DFT) and experimental -NMR chemical shifts?
- Methodological Answer :
- Solvent Correction : Apply implicit solvent models (e.g., IEF-PCM in Gaussian) to theoretical shifts, as solvent effects (e.g., DMSO vs. CDCl) can cause >0.5 ppm deviations .
- Dynamic Effects : Account for conformational flexibility via MD simulations to identify averaged shifts in solution vs. static DFT predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
